molecular formula C12H12N2O2S B10882874 2-Imino-5-(2-oxo-2-p-tolyl-ethyl)-thiazolidin-4-one

2-Imino-5-(2-oxo-2-p-tolyl-ethyl)-thiazolidin-4-one

Cat. No.: B10882874
M. Wt: 248.30 g/mol
InChI Key: KOXDYSVAKRHPQT-UHFFFAOYSA-N
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Description

2-Imino-5-(2-oxo-2-p-tolyl-ethyl)-thiazolidin-4-one: is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiazolidine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-5-(2-oxo-2-p-tolyl-ethyl)-thiazolidin-4-one typically involves the reaction of p-tolylacetic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 2-Imino-5-(2-oxo-2-p-tolyl-ethyl)-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, 2-Imino-5-(2-oxo-2-p-tolyl-ethyl)-thiazolidin-4-one serves as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. The thiazolidine ring is known to interact with biological targets, making it a valuable moiety in drug design.

Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to form stable structures makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Imino-5-(2-oxo-2-p-tolyl-ethyl)-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Thiazoles: Similar in structure but with different biological activities.

    Imidazoles: Another class of heterocyclic compounds with a wide range of applications.

Uniqueness: 2-Imino-5-(2-oxo-2-p-tolyl-ethyl)-thiazolidin-4-one is unique due to the presence of both the imino and oxo groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-amino-5-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-4-one

InChI

InChI=1S/C12H12N2O2S/c1-7-2-4-8(5-3-7)9(15)6-10-11(16)14-12(13)17-10/h2-5,10H,6H2,1H3,(H2,13,14,16)

InChI Key

KOXDYSVAKRHPQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2C(=O)N=C(S2)N

Origin of Product

United States

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